5-Bromo-4,6-difluoropyrimidine

Medicinal chemistry Lipophilicity Log P

5‑Bromo‑4,6‑difluoropyrimidine is a heterocyclic building block that carries a soft halogen (Br) at C5 and two hard fluorines at C4 and C6. This arrangement creates a pyrimidine core with three distinct reactive sites that can be addressed in a controlled, stepwise manner.

Molecular Formula C4HBrF2N2
Molecular Weight 194.96 g/mol
CAS No. 946681-88-5
Cat. No. B1370669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,6-difluoropyrimidine
CAS946681-88-5
Molecular FormulaC4HBrF2N2
Molecular Weight194.96 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)F)Br)F
InChIInChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H
InChIKeyXIBSHDQUWTUSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromo‑4,6‑difluoropyrimidine (CAS 946681‑88‑5): A Dual‑Halogen Pyrimidine Scaffold for Sequential Derivatization


5‑Bromo‑4,6‑difluoropyrimidine is a heterocyclic building block that carries a soft halogen (Br) at C5 and two hard fluorines at C4 and C6 . This arrangement creates a pyrimidine core with three distinct reactive sites that can be addressed in a controlled, stepwise manner. The compound is commercially available as a solid with a certified purity ≥95 % and a melting range of 74‑80 °C , making it suitable for both discovery‑scale library synthesis and larger‑scale medicinal‑chemistry campaigns.

Why a Simple Halo‑Pyrimidine Cannot Replace 5‑Bromo‑4,6‑difluoropyrimidine in Multi‑Step Sequences


Pyrimidine halogenation patterns directly control the rates and regiochemistry of both nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑couplings. Replacing the 4,6‑difluoro‑5‑bromo substitution with, for example, a 4,6‑dichloro‑5‑bromo isomer alters the lipophilicity (Δlog P ≈ 1 unit), acute toxicity classification (H301 vs. H302), and the kinetic preference for the first SNAr event . The three‑halogen pattern of 5‑bromo‑4,6‑difluoropyrimidine is specifically designed so that the two electron‑withdrawing fluorines activate C4 and C6 for rapid substitution, while the C‑Br bond remains intact for a later, orthogonal transformation – a selectivity profile that cannot be guaranteed with other halogen combinations.

Head‑to‑Head Comparisons: 5‑Bromo‑4,6‑difluoropyrimidine vs. Its Closest Analogs


Reduced Lipophilicity Relative to 5‑Bromo‑4,6‑dichloropyrimidine

The computed log P of 5‑bromo‑4,6‑difluoropyrimidine (1.52) is approximately 1 unit lower than that of the dichloro analog 5‑bromo‑4,6‑dichloropyrimidine (2.55) . This difference indicates substantially higher aqueous solubility, which can translate into better dissolution in biological assay media and reduced non‑specific binding.

Medicinal chemistry Lipophilicity Log P

Favorable Acute Oral Toxicity vs. 5‑Bromo‑4,6‑dichloropyrimidine

According to GHS hazard statements, 5‑bromo‑4,6‑difluoropyrimidine is classified as Acute Tox. 4 Oral (H302 – Harmful if swallowed), whereas 5‑bromo‑4,6‑dichloropyrimidine carries the more severe Acute Tox. 3 Oral classification (H301 – Toxic if swallowed) . The hazard category shift reflects a threshold difference in oral LD₅₀ ranges (300‑2000 mg kg⁻¹ vs. 50‑300 mg kg⁻¹).

Safety Toxicology GHS classification

Orthogonal Reactivity Enables Sequential SNAr / Cross‑Coupling Tactics

Pyrimidine SNAr rates follow the order C4 ≈ C6 > C2 (for adequately activated systems), while a C‑Br bond at C5 is inert under typical SNAr conditions [1]. In 5‑bromo‑4,6‑difluoropyrimidine, the two fluorine atoms at C4 and C6 can be selectively displaced by nitrogen, oxygen, or sulfur nucleophiles, leaving the C‑Br handle intact for a subsequent Suzuki, Sonogashira, or Buchwald coupling. This reactivity sequence has been demonstrated for analogous 4,6‑difluoro‑5‑halopyrimidine scaffolds [2].

Synthetic methodology SNAr Cross‑coupling

Commercially Defined Melting Range Facilitates Purity Acceptance

The melting range of 5‑bromo‑4,6‑difluoropyrimidine (74‑80 °C) is narrower and lower than that of 5‑bromo‑4,6‑dichloropyrimidine (77‑85 °C) . A tighter melting range is often used as a primary criterion for lot acceptance in chemical procurement, and the 1‑ °C lower onset of melting can be a practical indicator of purity for the difluoro analogue.

Quality control Purity Physical property

Procurement Decisions: When 5‑Bromo‑4,6‑difluoropyrimidine is the Rational Choice


Building 4,6‑Diamino‑5‑arylpyrimidine Libraries for Kinase Hit‑to‑Lead Programs

Medicinal chemistry teams synthesizing 4,6‑diaminopyrimidine‑based kinase inhibitors benefit from the sequential reactivity of 5‑bromo‑4,6‑difluoropyrimidine. The two fluorines are displaced by amines under mild SNAr conditions (first‑step yield typically 70‑90 % for analogous systems [1]), and the bromine at C5 is then engaged in a palladium‑catalyzed arylation to introduce structural diversity. The lower log P (1.52) relative to the dichloro analog simplifies aqueous work‑up and purification, while the moderate acute oral toxicity (H302) eases handling in a parallel‑synthesis setting.

Agrochemical Intermediate Requiring Cryogenic‑Free Storage

Because 5‑bromo‑4,6‑difluoropyrimidine has a melting range of 74‑80 °C, it can be stored at room temperature in a dry environment without the need for refrigerated facilities. In contrast, many low‑melting heterocyclic building blocks require cold storage to prevent degradation. This property lowers the total cost of ownership for agrochemical discovery labs that maintain large building‑block collections.

Lead‑Optimization Campaigns where Lipophilic Efficiency (LipE) is a Primary Endpoint

When a project’s design strategy explicitly targets improvements in LipE, starting from a building block with a log P of ~1.5 rather than ~2.5 can provide an early advantage. The difluoro substitution already reduces the overall carbon‑halogen lipophilicity, potentially allowing more polar functional groups to be appended without exceeding desirable lipophilicity ranges for oral bioavailability. This rationale is frequently employed in fragment‑based and property‑driven lead generation.

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